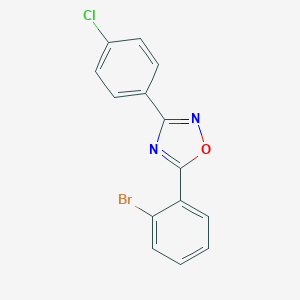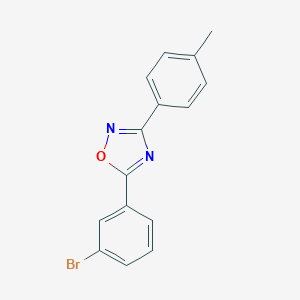![molecular formula C6H2N4S2 B398312 [1,2,5]Tiadiazolo[3,4-g][2,1,3]benzotiadiazol CAS No. 211-16-5](/img/structure/B398312.png)
[1,2,5]Tiadiazolo[3,4-g][2,1,3]benzotiadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” is a type of organic compound that is often used in the field of chemistry . It is a derivative of benzobisthiadiazole and is used in semiconducting polymer nanoparticles for second near-infrared photoacoustic imaging . These nanoparticles have the advantages of low toxicity, flexible structure adjustment, good photostability, and excellent photothermal conversion efficiency .
Synthesis Analysis
The synthesis of “[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” involves several steps. A safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .
Molecular Structure Analysis
The molecular structure of “[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .
Chemical Reactions Analysis
The chemical reactions involving “[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” are complex and involve several steps. For instance, a safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .
Physical And Chemical Properties Analysis
“[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” has unique physical and chemical properties. It is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .
Aplicaciones Científicas De Investigación
Materiales Fotovoltaicos
“[1,2,5]Tiadiazolo[3,4-g][2,1,3]benzotiadiazol” y sus derivados juegan un papel significativo en el diseño de materiales fotovoltaicos efectivos . La brecha energética y la brecha de banda óptica y electroquímica de estos tipos de moléculas son importantes para las aplicaciones fotovoltaicas .
Tintes Orgánicos
Los derivados de bromo de 1,2,5-tiadiazoles fusionados con benceno, que incluyen “this compound”, son precursores importantes para la síntesis de tintes . Estos tintes tienen diversas aplicaciones en optoelectrónica .
Fluoróforos
Los sistemas basados en “this compound” se han investigado ampliamente para su uso como fluoróforos . Los fluoróforos son compuestos químicos que pueden volver a emitir luz tras la excitación lumínica.
Organofotocatalizadores de luz visible
Los sistemas basados en “this compound” tienen un uso potencial como organofotocatalizadores de luz visible . Estos organofotocatalizadores se pueden utilizar para permitir transformaciones orgánicas .
Sondas de Bioimagen
El motivo “this compound” se ha utilizado como sondas de bioimagen para las gotas de lípidos, las mitocondrias y las membranas plasmáticas .
Parte de Aceptación de Electrones
El motivo “this compound” es una parte que acepta electrones muy fuerte . Esta propiedad es útil en diversas aplicaciones, incluido el diseño de fotovoltaicos orgánicos y sensores fluorescentes <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102
Mecanismo De Acción
Target of Action
It is known that this compound is a part of the electron donor-acceptor (d-a) systems based on the benzo [c] [1,2,5]thiadiazole (btz) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole involves its interaction with its targets, leading to changes in the electronic structure and electron delocalization . The BTZ unit induces strong intramolecular charge transfer and expands the absorption across a wide spectral range . The flexible alkyl chain substituted on thiophene inhibits over-aggregation and affords more rotation space, leading to suppressed radiative transition and efficient solar-thermal conversion .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .
Result of Action
The molecular and cellular effects of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole’s action involve changes in the electronic structure and electron delocalization . This leads to efficient solar-thermal conversion . The compound also plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole. For instance, light is a crucial factor, as the compound is used in photovoltaics and as fluorescent sensors . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a significant electron affinity, which determines its electron deficiency This property could potentially influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that the compound has a significant electron affinity, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
[1,2,5]thiadiazolo[3,4-g][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4S2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIWFHXCHAYULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=NSN=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-hexylacetamide](/img/structure/B398229.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398230.png)
![2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B398231.png)
![2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398232.png)
![methyl 2-[[2-[2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B398233.png)





![tert-butyl N-[(3-bromobenzoyl)amino]carbamate](/img/structure/B398245.png)


